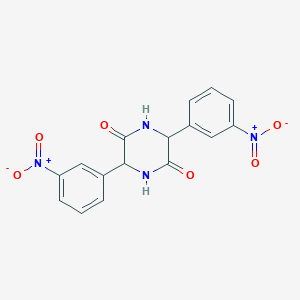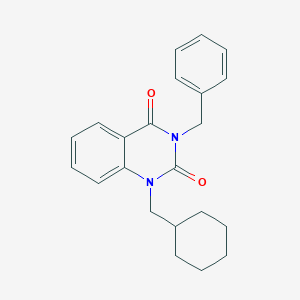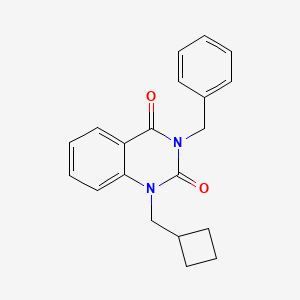
3-benzyl-1-(cyclobutylmethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-benzyl-1-(cyclobutylmethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione (CBMQD) is an organic compound of the quinazoline family, which has a wide range of applications in scientific research and medicinal chemistry. CBMQD has been studied for its novel properties, including its ability to act as an inhibitor of enzymes involved in the metabolism of many drugs, and its potential to act as an anti-cancer agent. CBMQD has also been found to act as a potent antioxidant, and its ability to scavenge reactive oxygen species (ROS) is of particular interest.
Applications De Recherche Scientifique
3-benzyl-1-(cyclobutylmethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione has been studied for its potential applications in scientific research and medicinal chemistry. It has been found to act as an inhibitor of cytochrome P450 (CYP) enzymes, which are involved in the metabolism of many drugs. This property makes this compound a potential tool to study the metabolism of drugs in vitro. In addition, this compound has been found to act as an anti-cancer agent, and its ability to scavenge reactive oxygen species (ROS) makes it a potential antioxidant.
Mécanisme D'action
3-benzyl-1-(cyclobutylmethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione has been found to act as a CYP enzyme inhibitor. Specifically, it has been found to inhibit the activity of CYP2C9, a cytochrome P450 enzyme involved in the metabolism of many drugs. This compound binds to the active site of the enzyme and prevents it from metabolizing drugs. In addition, this compound has been found to act as an anti-cancer agent. It has been found to induce apoptosis in cancer cells by activating the caspase cascade, which leads to cell death. Furthermore, this compound has been found to act as a potent antioxidant. It has been found to scavenge reactive oxygen species (ROS) and reduce oxidative stress.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. As an inhibitor of CYP enzymes, it has been found to reduce the metabolism of drugs, which can lead to an increase in the concentration of drugs in the body. In addition, this compound has been found to induce apoptosis in cancer cells, which can lead to cell death. Furthermore, this compound has been found to act as a potent antioxidant, which can reduce oxidative stress and protect cells from damage caused by ROS.
Avantages Et Limitations Des Expériences En Laboratoire
3-benzyl-1-(cyclobutylmethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione has several advantages and limitations for use in lab experiments. One of the main advantages of this compound is its ability to act as an inhibitor of CYP enzymes. This property makes it a useful tool for studying the metabolism of drugs in vitro. In addition, this compound has been found to act as an anti-cancer agent, which makes it a potential therapeutic agent. However, one of the main limitations of this compound is its low solubility, which can make it difficult to use in lab experiments.
Orientations Futures
There are several potential future directions for the study of 3-benzyl-1-(cyclobutylmethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione. One of the main directions is to further explore its potential as an anti-cancer agent. In addition, further research is needed to explore the potential of this compound as an antioxidant. Furthermore, further research is needed to explore the potential of this compound as a CYP inhibitor, as this property could be useful for drug development. Finally, further research is needed to explore the potential of this compound as a drug delivery vehicle, as this could be useful for the development of novel drug delivery systems.
Méthodes De Synthèse
3-benzyl-1-(cyclobutylmethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione is synthesized from 2-methyl-3-benzyl-1,2,3,4-tetrahydroquinazoline-2,4-dione (MBQD) and cyclobutylmethyl bromide (CBMBr) in a two-step reaction. In the first step, MBQD is treated with CBMBr in a solvent such as dimethylformamide (DMF). The reaction is carried out at room temperature, and the product of the reaction is this compound (this compound). In the second step, the this compound is purified by recrystallization in a solvent such as methanol.
Propriétés
IUPAC Name |
3-benzyl-1-(cyclobutylmethyl)quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c23-19-17-11-4-5-12-18(17)21(13-16-9-6-10-16)20(24)22(19)14-15-7-2-1-3-8-15/h1-5,7-8,11-12,16H,6,9-10,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOVZTWXCEJCYLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN2C3=CC=CC=C3C(=O)N(C2=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
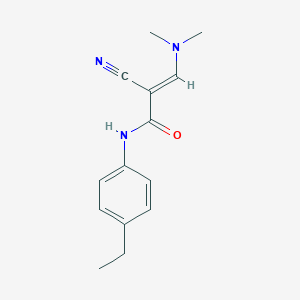
![2-(3,4-dimethoxyphenyl)-4-[(oxan-4-yl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6455764.png)
![3-[2-(4-fluorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-[1-(4-methylphenyl)ethyl]propanamide](/img/structure/B6455772.png)

![2-(3,5-dimethoxyphenyl)-4-[(oxan-4-yl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6455782.png)
![2-(2,5-dimethylphenyl)-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6455795.png)
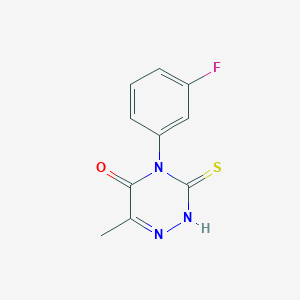
![2-[6-fluoro-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B6455803.png)
![2-(5-chloro-2-methylphenyl)-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6455807.png)
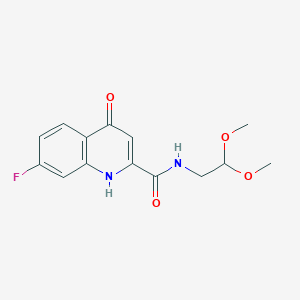
![2-(3,4-dimethoxyphenyl)-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6455817.png)
![3-methyl-2-[3-(morpholin-4-yl)pyrazin-2-yl]-4,5,6,7-tetrahydro-2H-indazole](/img/structure/B6455834.png)
